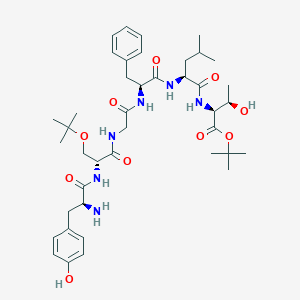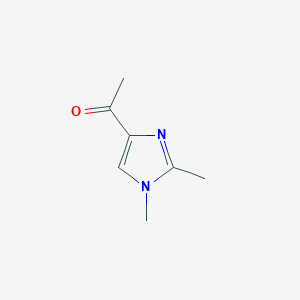
1,2-Diiodo-4,5-diméthoxybenzène
Vue d'ensemble
Description
1,2-Diiodo-4,5-dimethoxybenzene (DIDMB) is a halogenated aromatic compound. It is a member of the aromatic halogenated hydrocarbons family, which has been used in a variety of scientific research applications. DIDMB is a colorless, crystalline solid with a melting point of 78°C and a boiling point of 250°C. It is soluble in organic solvents and is relatively stable under normal laboratory conditions.
Applications De Recherche Scientifique
Électrocatalyse en synthèse organique
Le 1,2-Diiodo-4,5-diméthoxybenzène a été rapporté comme un électrocatalyseur efficace pour les réactions de couplage C–H/E–H . Ce composé fonctionne à faibles charges catalytiques et permet la fonctionnalisation des substrats par l'intermédiaire d'un processus à un électron, offrant une alternative aux mécanismes traditionnels à deux électrons de l'iode hypervalent. Cette application est importante dans le développement de médiateurs redox sans métal pour la synthèse organique.
Chimie médicinale
Bien que des applications spécifiques en chimie médicinale ne soient pas détaillées dans les résultats de la recherche, des composés comme le this compound sont souvent utilisés dans la synthèse de diverses molécules bioactives. Leur rôle dans la formation de liaisons C-N est particulièrement précieux dans la construction de composés organiques complexes qui peuvent servir de produits pharmaceutiques .
Science des matériaux
En science des matériaux, le rôle de this compound comme électrocatalyseur peut être étendu au développement de nouveaux matériaux ayant des propriétés électroniques spécifiques. Sa capacité à faciliter les réactions de transfert d'électrons est cruciale pour la création de matériaux de pointe pour les dispositifs électroniques .
Chimie analytique
Ce composé est utilisé en chimie analytique comme étalon ou réactif en raison de ses propriétés bien définies. Il peut servir de composé de référence dans diverses techniques analytiques pour garantir la précision et l'exactitude des méthodes analytiques utilisées .
Recherche en biochimie
En recherche en biochimie, le this compound peut être utilisé pour étudier les interactions protéine-ligand, la catalyse enzymatique et d'autres voies biochimiques. Sa réactivité en fait une sonde utile pour comprendre les interactions moléculaires au niveau biochimique .
Applications industrielles
Bien que les résultats de la recherche ne spécifient pas d'applications industrielles, des composés comme le this compound font souvent partie de la synthèse de produits chimiques industriels, servant d'intermédiaires dans la production de colorants, de pigments et d'autres matériaux industriels .
Nanotechnologie
L'utilisation potentielle du this compound en nanotechnologie pourrait impliquer la synthèse de nanomatériaux où des capacités précises de transfert d'électrons sont requises. Son rôle dans la catalyse peut être crucial pour le développement de dispositifs à l'échelle nanométrique ayant des fonctionnalités spécifiques .
Safety and Hazards
Mécanisme D'action
Target of Action
1,2-Diiodo-4,5-dimethoxybenzene is a complex organic compound with a molecular weight of 389.96 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that iodine compounds can participate in various chemical reactions, including electrophilic substitution and oxidative coupling . The iodine atoms in the compound may interact with biological targets, leading to changes in their function. More detailed studies are required to understand the precise interactions and resulting changes.
Propriétés
IUPAC Name |
1,2-diiodo-4,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8I2O2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMFMRCSTBQCTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399233 | |
| Record name | 1,2-diiodo-4,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110190-08-4 | |
| Record name | 1,2-diiodo-4,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DIIODO-4,5-DIMETHOXYBENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the crystal structure of 1,2-diiodo-4,5-dimethoxybenzene differ from its dibromo analogue, and what causes this difference?
A1: Although 1,2-diiodo-4,5-dimethoxybenzene (C8H8I2O2) and 1,2-dibromo-4,5-dimethoxybenzene (C8H8Br2O2) share similar molecular structures, their crystal packing arrangements differ significantly. [] This difference stems from the distinct halogen bonding interactions exhibited by iodine and bromine atoms.
Q2: How does 1,2-diiodo-4,5-dimethoxybenzene function as an electrocatalyst, and what makes it advantageous?
A2: 1,2-diiodo-4,5-dimethoxybenzene acts as an efficient electrocatalyst for C-H/E-H coupling reactions, even at low catalyst loadings (0.5 mol%). [] This catalytic activity stems from its ability to form a stable iodanyl radical intermediate (formally an I(II) species) facilitated by a three-electron I-I bonding interaction. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3,4-Dihydroxy-2-[[5-hydroxy-5-methyl-2-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-yl]methyl]cyclohex-2-en-1-one](/img/structure/B11469.png)
![(4Z)-1,1,1-trifluoro-4-phenyl-4-[(Z)-[4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butylidene]hydrazinylidene]-2-(trifluoromethyl)butan-2-ol](/img/structure/B11470.png)

![1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)](/img/structure/B11477.png)




